2-(Oxan-4-yl)propan-2-amine hydrochloride

説明

Structural Overview and IUPAC Nomenclature

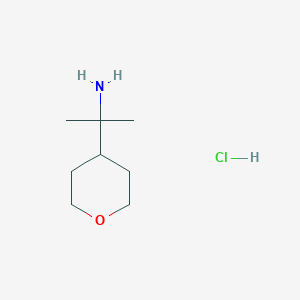

2-(Oxan-4-yl)propan-2-amine hydrochloride (CAS: 944146-25-2) is a bicyclic organic compound featuring a tetrahydropyran (oxane) ring fused to a tertiary amine group. The IUPAC name 2-(tetrahydro-2H-pyran-4-yl)propan-2-amine hydrochloride reflects its structural components:

- A six-membered oxane ring with five carbons and one oxygen atom

- A propan-2-amine group (-C(CH₃)₂NH₂) at the C4 position

- A hydrochloride counterion stabilizing the amine

Molecular Formula: C₈H₁₈ClNO

Molecular Weight: 179.69 g/mol

| Property | Value |

|---|---|

| SMILES | CC(C)(C1CCOCC1)N.Cl |

| InChI Key | GLILVVFRDMQHSI-UHFFFAOYSA-N |

| XLogP3 | 1.2 (predicted) |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 2 |

The crystal structure features chair conformations of the tetrahydropyran ring, with the amine group adopting axial or equatorial positions depending on substituent interactions.

Historical Development of Oxane Derivatives in Organic Chemistry

The synthesis of oxane (tetrahydropyran) derivatives emerged as a critical area in mid-20th-century organic chemistry, driven by:

Protecting Group Chemistry :

Natural Product Synthesis :

Methodological Advances :

Key milestones for amine-functionalized variants:

- 1986: First cyclization routes to 4-aminotetrahydropyrans

- 2017: Prins cyclization for sp³-rich scaffolds

- 2021: Remote hydrogen bonding in tricyclic derivatives

Significance of Amine-Functionalized Tetrahydropyran Scaffolds

These hybrid architectures combine three pharmacologically critical features:

A. Three-Dimensional Complexity

- Fsp³ = 0.75 vs 0.44 for typical flat aromatics

- 4 chiral centers enabling stereoselective target engagement

B. Physicochemical Advantages

| Property | Tetrahydropyranamine | Cyclohexylamine |

|---|---|---|

| LogP | 1.2 | 2.1 |

| Water Solubility (mg/mL) | 34 | 12 |

| Polar Surface Area (Ų) | 40 | 26 |

C. Synthetic Versatility

- Ring-Opening Functionalization :

Metal-Catalyzed Cross-Couplings :

Bioconjugation :

Case Study: AstraZeneca's AZD0156 kinase inhibitor uses a THP-amine motif to achieve:

- 5x improved solubility vs cyclohexyl analog

- 92% oral bioavailability in preclinical models

Structure

2D Structure

特性

IUPAC Name |

2-(oxan-4-yl)propan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-8(2,9)7-3-5-10-6-4-7;/h7H,3-6,9H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLILVVFRDMQHSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CCOCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

944146-25-2 | |

| Record name | 2-(oxan-4-yl)propan-2-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Oxan-4-yl)propan-2-amine hydrochloride generally follows a sequence of reactions:

1.1 Formation of the Oxane Ring:

The oxane (tetrahydropyran) ring is typically synthesized by cyclization of a suitable linear precursor such as 1,5-dihalopentane using a base to induce intramolecular nucleophilic substitution. This step creates the six-membered oxygen-containing heterocycle essential for the compound’s structure.1.2 Introduction of the Propan-2-amine Group:

The propan-2-amine substituent is introduced via nucleophilic substitution, where the oxane intermediate reacts with an appropriate amine precursor under controlled conditions. This reaction is often carried out in solvents that favor nucleophilic displacement, such as polar aprotic solvents, and at temperatures optimized to maximize yield while minimizing side reactions.1.3 Hydrochloride Salt Formation:

The free amine is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium. This step enhances the compound’s stability and solubility, facilitating isolation and purification.

Industrial Production Methods

For large-scale synthesis, continuous flow processes and automated systems are employed to improve efficiency and reproducibility:

| Step | Methodology | Benefits |

|---|---|---|

| Cyclization | Continuous flow reactor | Steady supply of oxane intermediate; precise temperature control |

| Nucleophilic substitution | Automated reactors with controlled addition | Enhanced reaction control; improved yield and purity |

| Salt formation | Large-scale reactors with efficient mixing | Complete conversion; scalable purification |

These methods ensure consistent quality and high purity (>95%) of the final hydrochloride salt, suitable for pharmaceutical and chemical applications.

Purification Techniques

Recrystallization:

Recrystallization from ethanol/water mixtures is commonly used to improve purity and isolate the hydrochloride salt in crystalline form.Column Chromatography:

Employed when higher purity is required, chromatography separates the desired compound from impurities based on polarity and interaction with the stationary phase.

These purification steps are critical to achieve the high purity (>95%) necessary for research and industrial applications.

Research Findings and Analytical Data

- The compound has a molecular formula of C8H18ClNO and a molecular weight of approximately 179.69 g/mol.

- Structural analysis via NMR confirms the presence of the oxane ring and propan-2-amine group.

- Predicted collision cross-section data for various adducts (e.g., [M+H]+ at 132.3 Ų) support mass spectrometric characterization.

Summary Table of Preparation Parameters

| Preparation Stage | Key Reagents/Conditions | Typical Yield | Notes |

|---|---|---|---|

| Oxane ring cyclization | 1,5-dihalopentane + base | High | Base-induced intramolecular cyclization |

| Propan-2-amine introduction | Amine precursor, polar aprotic solvent | Moderate-High | Nucleophilic substitution step |

| Hydrochloride salt formation | Hydrochloric acid, solvent (ethanol/water) | Quantitative | Salt formation improves stability and solubility |

| Purification | Recrystallization, column chromatography | >95% purity | Essential for pharmaceutical grade |

科学的研究の応用

Chemistry

2-(Oxan-4-yl)propan-2-amine hydrochloride serves as a building block in organic synthesis , facilitating the preparation of more complex molecules. Its oxane structure allows for diverse chemical transformations, making it suitable for various synthetic pathways.

Biology

The compound is under investigation for its potential biological activity , particularly in relation to its interactions with biomolecules. Research indicates that it may influence cellular signaling pathways, acting as an agonist or antagonist at specific receptors.

Medicine

Ongoing research explores its therapeutic applications , including its role as a precursor in drug development. Preliminary studies suggest that it may have efficacy in treating conditions such as neurodegenerative disorders and pain management.

Industry

In industrial contexts, this compound is utilized in the production of specialty chemicals and intermediates for various applications, enhancing the efficiency of chemical processes.

Preliminary studies have highlighted several areas where this compound exhibits significant biological activity:

Pharmacological Properties

Research indicates potential benefits in modulating neurotransmitter systems and influencing pain pathways.

Toxicological Studies

Toxicological assessments are ongoing to determine the safety profile of the compound for potential therapeutic use.

Case Studies

Several notable case studies have been conducted to explore the therapeutic potential of this compound:

- In Vitro Studies : Laboratory experiments demonstrated its ability to influence cell signaling pathways associated with neurodegenerative diseases.

- Animal Models : Preclinical trials indicated promising results in pain management and anti-inflammatory responses, suggesting potential therapeutic applications.

- Comparative Studies : Comparative analyses with related compounds assessed variations in biological activity based on structural differences.

作用機序

The mechanism of action of 2-(Oxan-4-yl)propan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

類似化合物との比較

Substituent Variations on the Propan-2-amine Backbone

Key Observations :

- Lipophilicity : Aromatic substituents (e.g., fluorophenyl, methylphenyl) increase lipophilicity compared to the oxane ring, influencing bioavailability and CNS penetration .

- Electronic Effects : Electron-withdrawing groups (e.g., oxadiazole) reduce amine basicity, altering solubility and binding interactions .

Physicochemical Properties

| Property | 2-(Oxan-4-yl)propan-2-amine HCl | 2-(4-Fluorophenyl)propan-2-amine HCl | 2-(Oxadiazolyl)propan-2-amine HCl |

|---|---|---|---|

| Molecular Weight | 193.72 | 189.66 | 193.64 |

| Polar Surface Area | ~40 Ų (estimated) | ~20 Ų | ~70 Ų |

| Solubility | Moderate (polar solvents) | Low (organic solvents) | Moderate (aqueous/organic mix) |

| LogP (Predicted) | 1.2 | 2.8 | 0.5 |

Notes:

- The oxane ring’s oxygen atom increases polarity, enhancing aqueous solubility compared to aryl-substituted analogs .

Research and Development Insights

- Drug Development : The oxane analog’s balance of rigidity and polarity makes it a candidate for optimizing pharmacokinetic profiles in neuroactive drugs.

- Unmet Needs : Comparative toxicity studies and in vivo efficacy data are lacking for this compound, necessitating further research.

生物活性

2-(Oxan-4-yl)propan-2-amine hydrochloride is an organic compound with the molecular formula CHClNO and a molecular weight of 179.69 g/mol. This compound features a propan-2-amine backbone with a substituted oxane ring, which contributes to its unique biological properties. The compound has been studied for its potential interactions with various biological targets, including receptors and enzymes, indicating significant pharmacological potential.

The compound is classified as an irritant under the Globally Harmonized System of Classification and Labelling of Chemicals, necessitating proper safety precautions during handling. Its hydrochloride form enhances solubility in water, making it suitable for various synthetic pathways and biological assays.

Biological Activity

Preliminary studies suggest that this compound exhibits notable biological activity, potentially due to its structural similarity to other bioactive compounds. Research indicates that it may interact with various biological targets, leading to diverse pharmacological effects. Key areas of investigation include:

- Receptor Binding : Studies are ongoing to determine its binding affinity with specific receptors, which could elucidate its mechanism of action.

- Enzyme Interaction : The compound's amine functional group allows it to participate in nucleophilic substitution reactions, potentially affecting enzyme activity.

Comparative Analysis

A comparative analysis of structurally similar compounds can provide insights into the unique biological activities of this compound. The following table summarizes relevant structural analogs and their key features:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(Oxan-4-yl)propan-2-amine hydrochloride | CHClNO | Similar structure; potential for different biological activity |

| 3-(Oxan-4-yl)propan-1-amines | CHNO | Variation at nitrogen position; altered reactivity |

| 2-(1,2,4-Oxadiazolyl)propan-2-amines | CHNO | Incorporates oxadiazole; potential for enhanced pharmacological properties |

This table illustrates the structural diversity among related compounds and highlights the potential for varied biological activities based on slight modifications in structure.

Case Studies and Research Findings

Research has focused on the pharmacological implications of this compound. Notably, studies have examined its effects on lysosomal phospholipase A2 (LPLA2), a critical enzyme involved in lipid metabolism. Inhibition of LPLA2 has been associated with drug-induced phospholipidosis, a condition characterized by abnormal accumulation of phospholipids within cells .

In vitro assays have demonstrated that several cationic amphiphilic compounds, including derivatives of this compound, can inhibit LPLA2 activity. These findings suggest that the compound may serve as a valuable tool for screening potential drug candidates that could lead to phospholipidosis .

Q & A

Advanced Research Question

- Lyophilization : Freeze-drying extends shelf life (>24 months) by reducing hydrolytic degradation.

- Additives : Include antioxidants (0.1% BHT) in stock solutions stored at -20°C .

- Packaging : Use amber glass vials with PTFE-lined caps to limit light/oxygen exposure .

How can in vivo pharmacokinetic studies be designed to evaluate this compound’s efficacy?

Advanced Research Question

- Formulation : Prepare saline suspensions with 0.5% carboxymethylcellulose for oral administration.

- Dosing : 10–50 mg/kg in rodent models, with plasma sampling at 0.5, 1, 2, 4, and 8 hours post-dose.

- Analytical Method : LC-MS/MS quantifies plasma concentrations (LOQ = 1 ng/mL) using deuterated internal standards .

What computational methods predict the compound’s interaction with biological targets?

Advanced Research Question

- Molecular Docking : Use AutoDock Vina with 5-HT receptor crystal structures (PDB: 5XHV). Focus on hydrophobic interactions between the oxan-4-yl ring and Phe3.36 residue .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability in lipid bilayers.

- QSAR Models : Train on analogs to predict ADMET properties (e.g., LogP = 1.8 ± 0.2) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。